
2-(methylamino)-N-phenylacetamide
Overview
Description
2-(methylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the acetamide backbone, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-phenylacetamide typically involves the reaction of methylamine with N-phenylacetamide. One common method is the acylation of methylamine with N-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-(methylamino)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)ethanol
- N-phenylacetamide
- Methylamine
Uniqueness
2-(methylamino)-N-phenylacetamide is unique due to the presence of both a methylamino group and a phenyl group attached to the acetamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of interest in multiple fields.
Biological Activity
2-(Methylamino)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C9H12N2O
- CAS Number: 60565-45-9
The compound features a methylamino group attached to a phenylacetamide structure, which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxic Effects
Research has shown that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, leading to programmed cell death, positioning it as a candidate for anticancer drug development. A notable case study involved the evaluation of the compound's effects on human cancer cell lines, revealing a dose-dependent cytotoxicity profile.
Enzyme Modulation
The compound has been investigated for its ability to modulate enzyme activities. It interacts with several biological targets, influencing key biochemical pathways. For instance, studies have shown its inhibitory effects on human carbonic anhydrases (hCAs), which are critical in various physiological processes.
The mechanism of action of this compound involves:
- Enzyme Inhibition: The compound binds to active sites of specific enzymes, altering their activity.
- Cell Signaling Pathway Interference: It affects signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and proliferation.
Data Table: Biological Activities and Efficacy
Activity Type | Target/Effect | IC50 (nM) | Reference |
---|---|---|---|
Antimicrobial | Various bacterial strains | Varies | |
Cytotoxicity | Human cancer cell lines | Varies | |
Enzyme Inhibition | Human carbonic anhydrases (hCA I, II) | 45.10 - 5.87 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that structural modifications could enhance its antibacterial activity compared to the parent compound.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments demonstrated that the compound could effectively induce apoptosis in various human cancer cell lines. The activation of caspase pathways was confirmed through assays measuring caspase activity, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
2-(methylamino)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJKIOOIVUFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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